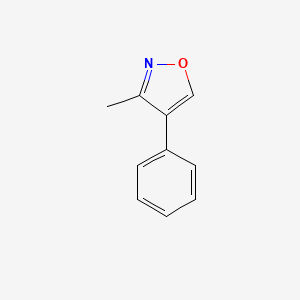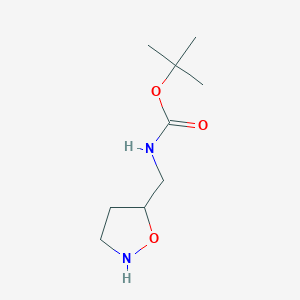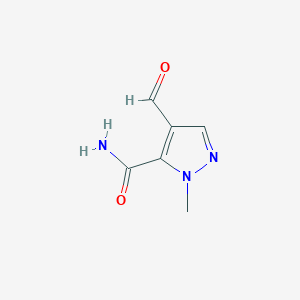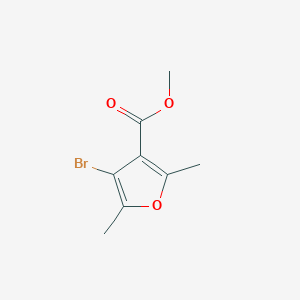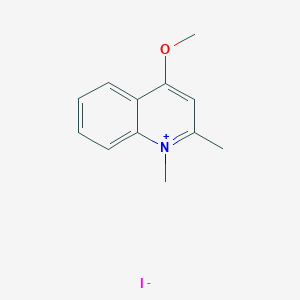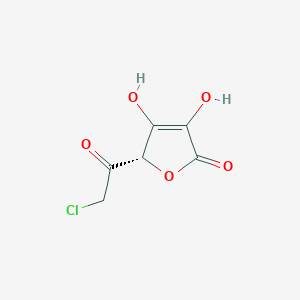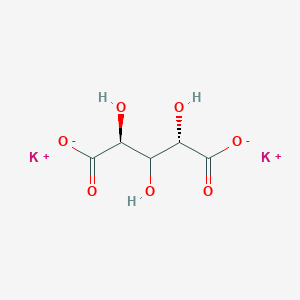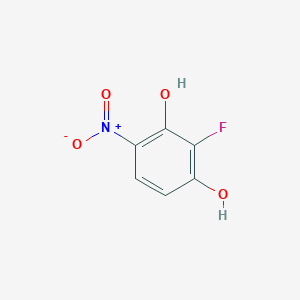
2-Fluoro-4-nitroresorcinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-4-nitroresorcinol is a halogenated derivative of resorcinol, characterized by the presence of a fluorine atom at the 2-position and a nitro group at the 4-position on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-nitroresorcinol typically involves the nitration of 2-fluorophenol. One common method includes the reaction of 3,4-difluoronitrobenzene with an inorganic alkali to generate 2-fluoro-4-nitrophenolate, which is then converted to 2-fluoro-4-nitrophenol through acid neutralization . This method is advantageous due to its simplicity, environmental friendliness, and high yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high purity and yield. The use of catalysts and optimized reaction parameters are crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
2-Fluoro-4-nitroresorcinol undergoes various chemical reactions, including:
Nitration: Introduction of nitro groups to the aromatic ring.
Reduction: Conversion of the nitro group to an amine group.
Substitution: Replacement of the fluorine atom with other substituents.
Common Reagents and Conditions
Nitration: Typically involves the use of nitrating agents such as nitric acid or nitrating mixtures.
Reduction: Commonly performed using reducing agents like tin and hydrochloric acid.
Substitution: Various nucleophiles can be used to replace the fluorine atom under appropriate conditions.
Major Products
Reduction: Produces 2-amino-4-nitroresorcinol.
Substitution: Yields various substituted resorcinols depending on the nucleophile used.
Applications De Recherche Scientifique
2-Fluoro-4-nitroresorcinol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Industry: Utilized in the production of dyes and other materials due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 2-Fluoro-4-nitroresorcinol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The fluorine atom enhances the compound’s stability and reactivity, allowing it to participate in various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Fluoro-4-nitroaniline: Similar structure but with an amine group instead of a hydroxyl group.
2-Fluoro-4-nitrophenol: Lacks the additional hydroxyl group present in resorcinol.
2-Chloro-4-nitroresorcinol: Chlorine atom instead of fluorine.
Uniqueness
2-Fluoro-4-nitroresorcinol is unique due to the presence of both a fluorine atom and a nitro group, which confer distinct chemical properties. The fluorine atom increases the compound’s stability and reactivity, while the nitro group allows for various chemical transformations. This combination makes it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C6H4FNO4 |
|---|---|
Poids moléculaire |
173.10 g/mol |
Nom IUPAC |
2-fluoro-4-nitrobenzene-1,3-diol |
InChI |
InChI=1S/C6H4FNO4/c7-5-4(9)2-1-3(6(5)10)8(11)12/h1-2,9-10H |
Clé InChI |
KMVJRTZDSFJDSR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1[N+](=O)[O-])O)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Difluoromethyl)benzo[d]oxazole-4-carbonitrile](/img/structure/B12867018.png)
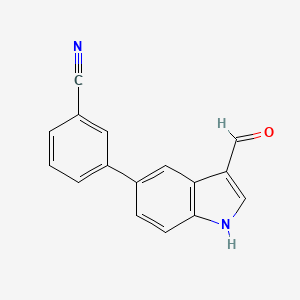
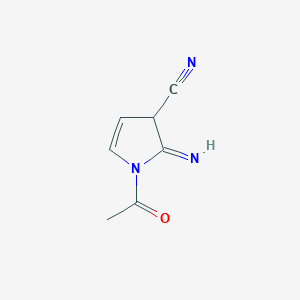

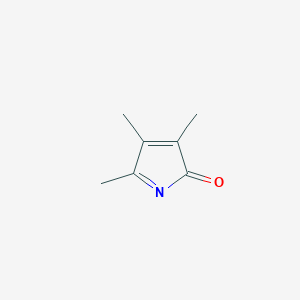
![2-(Methylamino)-N-[2-(thiomorpholin-4-yl)ethyl]acetamide](/img/structure/B12867053.png)
